![molecular formula C23H41O6P B1253012 sn-1-O-(geranylgeranyl)glycerol 3-phosphate](/img/structure/B1253012.png)
sn-1-O-(geranylgeranyl)glycerol 3-phosphate
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Overview
Description
Sn-1-O-(geranylgeranyl)glycerol 3-phosphate is a 3-O-(geranylgeranyl)glycerol 1-phosphate. It is an enantiomer of a sn-3-O-(geranylgeranyl)glycerol 1-phosphate.
Scientific Research Applications
Enzymatic Functions and Structural Analysis
Crystal Structure and Enzyme Adaptation : The crystal structures of sn-glycerol-1-phosphate complexes of enzymes like (S)-3-O-geranylgeranylglyceryl phosphate synthase from Archaeoglobus fulgidus provide insights into their catalytic mechanisms and adaptations. These enzymes play a critical role in archaeal lipid biosynthesis, demonstrating an ancient fold for an ancient enzyme (Payandeh et al., 2006).
Archaeal Phospholipid Biosynthesis : In Methanogenic Archaea, like Methanothermobacter thermoautotrophicus, enzymes such as CTP:2,3-di-O-geranylgeranyl-sn-glycero-1-phosphate cytidyltransferase are involved in the biosynthesis of archaeal membrane lipids. These enzymes catalyze the formation of CDP-2,3-di-O-geranylgeranyl-sn-glycerol from various reactants, playing a vital role in cellular phospholipid biosynthesis (Morii et al., 2000).
Protein Structure and Function Analysis : The crystal structure of group II (S)-3-O-geranylgeranylglyceryl phosphate synthase from Thermoplasma acidophilum reveals significant insights into substrate recognition and enzyme mechanisms. This analysis contributes to understanding the structure-function relationship of these enzymes (Nemoto et al., 2019).
Cellular and Molecular Biology
Biosynthetic Pathway Reconstruction in Bacteria : The biosynthetic pathway of archaeal membrane lipids was reconstructed in Escherichia coli cells using four archaeal enzymes. This experiment demonstrated the production of archaeal-type lipids in E. coli, shedding light on the metabolic processes and enzyme functions in different organisms (Yokoi et al., 2012).
Role in Plant Biology : sn-Glycerol-3-phosphate acyltransferases (GPATs) in plants, which catalyze the acylation of glycerol-3-phosphate, play significant roles in various lipid biosynthetic pathways and are crucial for plant development. This understanding helps in comprehending the metabolic roles of such enzymes in glycerolipid biosynthesis (Chen et al., 2011).
Evolution and Adaptation
Evolutionary Analysis : The evolutionary history of enzymes like geranylgeranylglyceryl phosphate synthase suggests their significant role in the emergence of Archaea, providing insights into their early evolutionary history and adaptations in enzyme structure and function (Peterhoff et al., 2014).
Stereochemistry and Membrane Biology : Analysis of membrane stereochemistry with homology modeling of sn-glycerol-1-phosphate dehydrogenase elucidates different enantiomeric isomers used in phospholipid backbones in various organisms. This research contributes to understanding the stereochemical aspects of membrane biology (Daiyasu et al., 2002).
Biochemical Mechanisms and Pathways
Geranylgeranylglyceryl Phosphate Synthase Characterization : Characterizing the recombinant geranylgeranylglyceryl phosphate synthase enzyme from Methanobacterium thermoautotrophicum reveals crucial biochemical mechanisms and pathways involved in archaeal membrane lipid biosynthesis (Soderberg et al., 2001).
GPAT Gene Family in Plants : Genome-wide analysis of the Glycerol-3-Phosphate Acyltransferase (GPAT) gene family in plants indicates their evolution, diversification, and functional roles in different metabolic pathways and physiological functions in plants (Waschburger et al., 2018).
properties
Product Name |
sn-1-O-(geranylgeranyl)glycerol 3-phosphate |
---|---|
Molecular Formula |
C23H41O6P |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]propyl] dihydrogen phosphate |
InChI |
InChI=1S/C23H41O6P/c1-19(2)9-6-10-20(3)11-7-12-21(4)13-8-14-22(5)15-16-28-17-23(24)18-29-30(25,26)27/h9,11,13,15,23-24H,6-8,10,12,14,16-18H2,1-5H3,(H2,25,26,27)/b20-11+,21-13+,22-15+/t23-/m1/s1 |
InChI Key |
BJLPWUCPFAJINB-IGQSPZABSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COC[C@H](COP(=O)(O)O)O)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOCC(COP(=O)(O)O)O)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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